![molecular formula C9H8INO2 B3290451 5-Iodo-3-methoxy-7-methylbenzo[d]isoxazole CAS No. 864756-01-4](/img/structure/B3290451.png)

5-Iodo-3-methoxy-7-methylbenzo[d]isoxazole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves several steps, including metalation reactions. For instance, Sonogashira coupling of 5-iodo-3-methoxy-7-methylbenzo[d]isoxazole with an appropriate alkyne precursor has been employed to create novel derivatives .

Molecular Structure Analysis

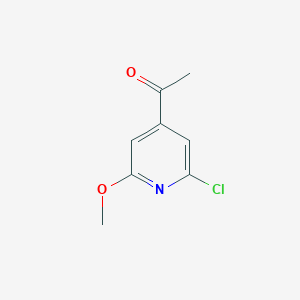

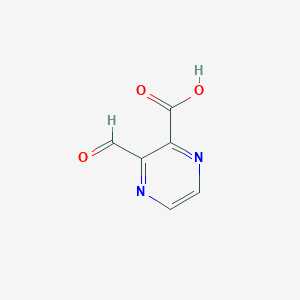

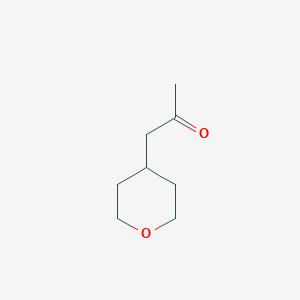

The molecular formula of This compound is C9H7INO2**. Its molecular weight is approximately 259.04 g/mol . The structure consists of a five-membered isoxazole ring fused to a benzene ring, with specific substituents as described earlier.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition : A derivative of isoxazole, specifically (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one (IOD), has been explored as an environmentally friendly corrosion inhibitor for mild steel in acidic media. This research utilized techniques like gravimetric analysis, electrochemical impedance spectroscopy, and surface morphology studies. The inhibitor showed high efficiency, with a maximum value of 96.6% at 300 ppm at 30°C, and followed the Langmuir adsorption isotherm model (Aslam et al., 2020).

Chemical Synthesis and Reactions : Another study focused on the formation of iodobenzene derivatives from 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes through iodine-induced intramolecular cyclization. This process was found to be accelerated by UV irradiation, leading to high yields of the iodine-substituted benzenes (Matsumoto et al., 2008).

Synthesis of Heteroaromatic Compounds : A 1991 study discussed the synthesis of 3-substituted 5-(tributylstannyl)isoxazoles, a process involving 1,3-dipolar cyctoaddition of nitrile oxides to tributylethynylstannane. The research also delved into the iodination and palladium-catalyzed benzoylation of these compounds, demonstrating the versatility of isoxazole derivatives in synthetic chemistry (Sakamoto et al., 1991).

Palladium-Catalyzed Reactions : In a study conducted in 2017, the palladium-catalyzed oxidative homocoupling and hydroxylation of 3-arylbenzo[d]isoxazoles were explored. This approach offered a method to synthesize functionalized benzoisoxazoles, demonstrating the role of isoxazole derivatives in facilitating complex chemical reactions (Guo et al., 2017).

- molecular interactions (Laamari et al., 2020).

- Isoxazolidine Derivatives as Corrosion Inhibitors : A 2018 study investigated isoxazolidine derivatives as corrosion inhibitors for low carbon steel in HCl solution. The research included synthesis, characterization, and evaluation of these compounds, highlighting the role of isoxazole and its derivatives in corrosion inhibition and material protection (Alhaffar et al., 2018).

Eigenschaften

IUPAC Name |

5-iodo-3-methoxy-7-methyl-1,2-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO2/c1-5-3-6(10)4-7-8(5)13-11-9(7)12-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOGINZFWDNHPTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1ON=C2OC)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B3290425.png)

![((2R,3R)-3-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-oxiranyl)-methanol](/img/structure/B3290433.png)